

NMR spectral simplification using D-Fructose-5-d

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Compound of Interest

Compound Name: *D-Fructose-5-d*

Cat. No.: *B1161162*

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Application Note: NMR Spectral Simplification & Metabolic Tracing using D-Fructose-5-

Abstract

The structural elucidation and metabolic tracking of D-fructose are historically impeded by its complex tautomeric equilibrium in solution (mutarotation) and severe spectral overlap in the

H-NMR "sugar region" (

ppm). This application note details the utility of D-Fructose-5-

(deuterated at the C-5 position) as a strategic tool for spectral simplification. By silencing the H-5 proton, the scalar coupling network is disrupted, collapsing complex multiplets at H-4 and H-6 into resolved signals. This guide provides the rationale, acquisition protocols, and analysis workflows for utilizing D-Fructose-5-

in structural biology and metabolic flux analysis (MFA).

The Challenge: The Fructose Tautomer Problem

Unlike glucose, which exists primarily as two pyranose anomers, D-fructose equilibrates between five distinct forms in aqueous solution (

):

- α -D-fructopyranose (~68-70%)[1]

- -D-fructofuranose (~22%)
- -D-fructofuranose (~6%)
- -D-fructopyranose (~2%)
- Open-chain keto form (<0.5%)

The Spectral Consequence: In a standard 1D

H-NMR spectrum, the signals for H-3, H-4, H-5, and H-6a/b from all five forms overlap heavily. The H-5 proton is particularly problematic because it acts as a "coupling bridge," splitting the signals of both H-4 and the H-6 methylene protons into high-order multiplets.

The Solution: D-Fructose-5- Mechanism

Replacing the proton at Carbon-5 with Deuterium (

H) introduces a "spectral silence" at that position due to the distinct Larmor frequency of deuterium.

Mechanism of Simplification

The simplification arises from the removal of Vicinal Scalar Coupling (

).

- Standard Fructose (

H at C5):

- H-4 Signal: Appears as a doublet of doublets (dd) or higher multiplet due to coupling with H-3 and H-5.
- H-6a/b Signals: Appear as complex multiplets (often ddd) due to Geminal coupling () and Vicinal coupling to H-5 (,).

- D-Fructose-5-

(

H at C5):

- H-5 Signal: Disappears from the H spectrum.
- H-4 Signal: Collapses to a simpler doublet (coupled only to H-3). The is removed.
- H-6a/b Signals: Collapse to simple Geminal doublets (AB system). The is removed.

Note: While

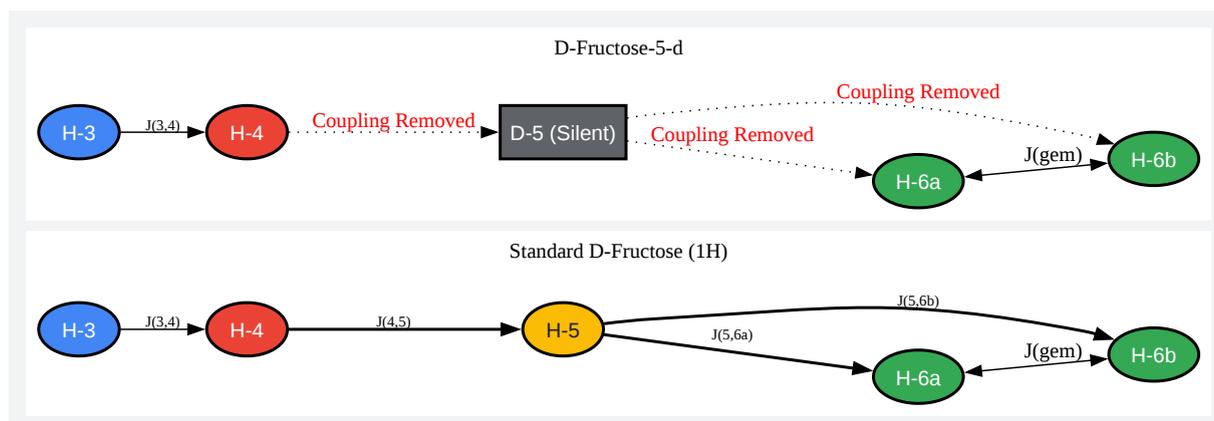
coupling exists, it is approximately 6.5x smaller than

and often appears as slight line broadening rather than resolved splitting in standard resolution experiments.

Quantitative Comparison (Simulated for -pyranose)

Proton	Standard Multiplicity	Simplified Multiplicity (5-)	Reason for Change
H-3	Doublet ()	Doublet ()	H-3 couples primarily to H-4; H-5 is too distant (is negligible).
H-4	(Hz, Hz)	Doublet ()	Loss of coupling.
H-5	Multiplet ()	Silent	Replaced by Deuterium.
H-6a	(Hz, Hz)	Doublet ()	Loss of coupling.
H-6b	(Hz, Hz)	Doublet ()	Loss of coupling.

Visualization of Coupling Networks



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Caption: Comparison of scalar coupling networks. In the 5-d analog, the central H-5 node is silenced, decoupling the H-4 and H-6 systems.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Objective: To prepare a sample that minimizes solvent suppression artifacts and ensures tautomeric equilibrium.

- Reagents:

- D-Fructose-5-

(Source: Omicron Biochemicals, CIL, or enzymatic synthesis via Glucose Isomerase in).

- Solvent:

(99.96% D) for backbone assignment; DMSO-

if hydroxyl proton observation is required.

- Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.[2] Avoid TMS in aqueous solutions.
- Procedure:
 - Weigh 5–10 mg of D-Fructose-5-

into a clean vial.
 - Add 600 μL of

.
 - Crucial Step (Equilibration): Allow the solution to sit at room temperature for 2–4 hours before acquisition. Fructose mutarotation is slow; acquiring immediately will show a biased ratio of the solid-state form (usually

-pyranose).
 - Transfer to a 5mm high-precision NMR tube.

Protocol B: Acquisition Parameters (600 MHz+)

Objective: To acquire quantitative 1D spectra with resolved multiplets.

- Pulse Sequence: zg30 (Standard 30° pulse) or noesypr1d (1D NOESY with presaturation) if residual HDO suppression is needed.
- Temperature: 298 K (25°C). Note: Fructose tautomer ratios are highly temperature-dependent. Maintain strict control.
- Relaxation Delay (D1):

seconds. (Anomeric protons have long T1s; ensure full relaxation for integration).
- Scans (NS): 16–64 (Sufficient for >5 mg sample).

- Acquisition Time (AQ):

seconds (High digital resolution is required to resolve the small couplings).
- Processing: Apply 0.3 Hz exponential line broadening (LB) or Gaussian multiplication (GM) for resolution enhancement.

Applications in Drug Development & Metabolism

A. Metabolic Flux Analysis (MFA)

D-Fructose-5-

is a superior tracer for the Pentose Phosphate Pathway (PPP) vs. Glycolysis split.

- Glycolysis: Fructose-1,6-bisphosphate is cleaved by Aldolase. C-4, C-5, C-6 become Glyceraldehyde-3-Phosphate (GAP). The deuterium at C-5 is retained in GAP and eventually transferred to Lactate (C-2 position).
- Observation: In in vivo or cell-extract NMR, the appearance of a simplified Lactate signal (or lack of H-2 signal in lactate) confirms flux through specific glycolytic branches.

B. Protein-Carbohydrate Interactions (STD-NMR)

When studying fructose binding to transporters (e.g., GLUT5), the spectral overlap of standard fructose makes Saturation Transfer Difference (STD) NMR difficult to interpret.

- Advantage: Using D-Fructose-5-

cleans up the aliphatic region, allowing unambiguous assignment of H-4 and H-6 NOE signals, determining exactly which face of the furanose/pyranose ring interacts with the protein receptor.

References

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